11-Dehydrocorticosterone

Vue d'ensemble

Description

C'est un minéralocorticoïde puissant avec une activité supérieure à celle de la corticostérone . Ce composé joue un rôle important dans divers processus physiologiques, notamment la régulation de l'équilibre électrolytique et de la pression artérielle.

Mécanisme D'action

Target of Action

11-Dehydrocorticosterone (11-DHC) is a naturally occurring, endogenous corticosteroid related to cortisone and corticosterone . It is a potent mineralocorticoid, with generally greater activity than that of corticosterone . The primary targets of 11-DHC are glucocorticoid receptors in various cell types, including cardiac myocytes and fibroblasts .

Mode of Action

11-DHC interacts with its targets by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene transcription . This interaction leads to the upregulation or downregulation of the synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins .

Biochemical Pathways

The major pathway for the production of 11-DHC is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Pharmacokinetics

It is known that most of the 11-dhc is secreted by the zona fasciculata of the adrenal cortex, which also secretes cortisol, and a small amount by the zona glomerulosa, which secretes aldosterone .

Result of Action

The action of 11-DHC results in increased circulating glucocorticoids and down-regulation of the hypothalamic-pituitary-adrenal axis . This leads to increased body weight gain and adiposity, and produces marked insulin resistance .

Analyse Biochimique

Biochemical Properties

11-Dehydrocorticosterone is a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes the interconversion of active glucocorticoids and their inert keto-metabolites . This enzyme plays a crucial role in the regulation of glucocorticoid action within cells .

Cellular Effects

Chronic administration of this compound in male C57BL/6J mice resulted in increased circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal axis, increased body weight gain, adiposity, and marked insulin resistance . These effects were not observed in liver-specific 11β-HSD1 knockout mice, suggesting that liver-derived intratissue glucocorticoids contribute significantly to the development of metabolic syndrome .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to active glucocorticoids by 11β-HSD1 . This process amplifies the cellular action of glucocorticoids, which bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors . The GR then modulates the expression of a multitude of genes involved in various physiological processes .

Temporal Effects in Laboratory Settings

Chronic administration of this compound in laboratory settings has been shown to result in increased circulating glucocorticoids and down-regulation of the hypothalamic-pituitary-adrenal axis . This suggests that the effects of this compound can change over time, potentially due to changes in its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Chronic administration of this compound resulted in increased body weight gain and adiposity, and produced marked insulin resistance . These adverse metabolic effects were not observed in liver-specific 11β-HSD1 knockout mice, even at the same dosage .

Metabolic Pathways

This compound is involved in the glucocorticoid metabolic pathway, where it is converted to active glucocorticoids by the enzyme 11β-HSD1 . This process is crucial for the regulation of glucocorticoid action within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be mediated by its conversion to active glucocorticoids by 11β-HSD1

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its conversion to active glucocorticoids by 11β-HSD1 . Active glucocorticoids bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 11-Déhydrocorticostérone implique généralement l'oxydation de la corticostérone. Une méthode courante consiste à utiliser des agents oxydants tels que le trioxyde de chrome ou le chlorochromate de pyridinium dans des conditions contrôlées .

Méthodes de Production Industrielle : La production industrielle de la 11-Déhydrocorticostérone utilise souvent la transformation microbienne. Par exemple, le traitement du diacétate de 11,21-hydrocortisone avec Corynebacterium simplex peut produire de la 11-Déhydrocorticostérone . Cette méthode est avantageuse en raison de sa spécificité et de son efficacité.

Analyse Des Réactions Chimiques

Types de Réactions : La 11-Déhydrocorticostérone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en 11-cétocorticostérone.

Réduction : Formation de 11β-hydroxycorticostérone.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Trioxyde de chrome, chlorochromate de pyridinium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Agents halogénants, nucléophiles.

Principaux Produits :

Oxydation : 11-cétocorticostérone.

Réduction : 11β-hydroxycorticostérone.

Substitution : Divers dérivés halogénés.

4. Applications de la Recherche Scientifique

La 11-Déhydrocorticostérone a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d'autres corticostéroïdes.

Biologie : Étudiée pour son rôle dans la régulation de l'équilibre électrolytique et de la pression artérielle.

Médecine : Investigée pour ses effets thérapeutiques potentiels dans des conditions telles que la maladie d'Addison et l'hyperplasie congénitale des surrénales.

Industrie : Utilisée dans la production de médicaments à base de corticostéroïdes

5. Mécanisme d'Action

La 11-Déhydrocorticostérone exerce ses effets principalement par son interaction avec les récepteurs des minéralocorticoïdes. Après s'être lié à ces récepteurs, elle influence la transcription de gènes spécifiques impliqués dans l'équilibre électrolytique et hydrique. Cette interaction conduit à la régulation des niveaux de sodium et de potassium dans l'organisme, affectant ainsi la pression artérielle .

Composés Similaires :

Corticostérone : Un autre corticostéroïde avec une activité minéralocorticoïde similaire mais moins puissante.

Cortisone : Un glucocorticoïde avec des propriétés anti-inflammatoires.

11-Désoxycorticostérone : Un précurseur de la corticostérone avec une activité minéralocorticoïde

Unicité : La 11-Déhydrocorticostérone est unique en raison de sa puissante activité minéralocorticoïde, qui est supérieure à celle de la corticostérone. Cela la rend particulièrement précieuse dans la recherche axée sur l'équilibre électrolytique et la régulation de la pression artérielle .

Applications De Recherche Scientifique

11-Dehydrocorticosterone has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other corticosteroids.

Biology: Studied for its role in regulating electrolyte balance and blood pressure.

Medicine: Investigated for its potential therapeutic effects in conditions like Addison’s disease and congenital adrenal hyperplasia.

Industry: Utilized in the production of corticosteroid-based pharmaceuticals

Comparaison Avec Des Composés Similaires

Corticosterone: Another corticosteroid with similar mineralocorticoid activity but less potent.

Cortisone: A glucocorticoid with anti-inflammatory properties.

11-Deoxycorticosterone: A precursor to corticosterone with mineralocorticoid activity

Uniqueness: 11-Dehydrocorticosterone is unique due to its potent mineralocorticoid activity, which is greater than that of corticosterone. This makes it particularly valuable in research focused on electrolyte balance and blood pressure regulation .

Activité Biologique

11-Dehydrocorticosterone (11-DHC) is a steroid hormone that plays a crucial role in the regulation of various physiological processes, particularly in relation to glucocorticoid metabolism. This article provides an in-depth exploration of its biological activity, mechanisms of action, and implications for health, drawing on diverse research findings.

Overview of this compound

11-DHC is a keto metabolite of corticosterone, produced through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts active glucocorticoids like cortisol into their inactive forms. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive forms back to active glucocorticoids, thereby amplifying their effects in tissues such as the liver and brain .

The biological activity of 11-DHC is primarily mediated through its interaction with glucocorticoid receptors and its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. It has been shown that:

- Activation of Glucocorticoid Receptors : While 11-DHC itself is a poor agonist for mineralocorticoid receptors, it can influence glucocorticoid receptor activity indirectly by serving as a substrate for 11β-HSD1, leading to increased levels of active corticosterone .

- Regulation of Metabolic Processes : Chronic administration of 11-DHC in animal models has been linked to metabolic syndrome characteristics, including increased adiposity and insulin resistance. This effect is attributed to enhanced local regeneration of active glucocorticoids via 11β-HSD1 .

Biological Effects

The biological effects of 11-DHC can be categorized into several key areas:

- Metabolic Syndrome : Studies indicate that elevated levels of 11-DHC contribute to metabolic abnormalities. In male C57BL/6J mice, chronic exposure to 11-DHC resulted in significant weight gain and insulin resistance, highlighting its role in promoting metabolic syndrome .

- Inflammation and Immune Response : The enzyme 11β-HSD1 is expressed in immune cells and has been shown to modulate inflammatory responses. In models of inflammation, deficiency in this enzyme led to enhanced recruitment of inflammatory cells, suggesting that 11-DHC may play a role in regulating immune responses through glucocorticoid activation .

- Cognitive Function : Research involving knockout mice lacking 11β-HSD1 demonstrated improved cognitive function despite elevated corticosterone levels. This suggests that the modulation of glucocorticoid activity by 11-DHC may have protective effects on cognitive health under certain conditions .

Case Studies

Several studies have illustrated the biological activity and implications of 11-DHC:

- Metabolic Impact Study : A study involving the administration of 11-DHC to wild-type mice showed increased weight gain and insulin resistance compared to controls. However, liver-specific knockout mice for 11β-HSD1 did not exhibit these adverse effects when treated with 11-DHC, indicating a protective mechanism against metabolic dysregulation .

- Inflammation Model : In models where inflammation was induced via thioglycollate injection, researchers observed that mice deficient in 11β-HSD1 had heightened inflammatory responses. This suggests that the presence of 11-DHC may exacerbate inflammation by enhancing local glucocorticoid levels through its conversion by 11β-HSD1 .

Summary Table

| Biological Activity | Description |

|---|---|

| Glucocorticoid Activation | Converts inactive forms into active glucocorticoids via 11β-HSD1 |

| Metabolic Effects | Associated with increased adiposity and insulin resistance |

| Inflammatory Response | Modulates immune cell activity and inflammation severity |

| Cognitive Function | May protect against cognitive decline despite elevated stress hormones |

Propriétés

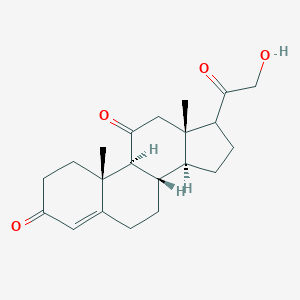

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFLCEKSBBHCMO-KJQYFISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-23-1 | |

| Record name | 11-Dehydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dehydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-DEHYDROCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 11β-HSDs are enzymes that catalyze the interconversion of 11-DHC and corticosterone (cortisol in humans). [] There are two main isoforms: 11β-HSD1 and 11β-HSD2. 11β-HSD1 primarily acts as a reductase, converting 11-DHC to corticosterone, effectively increasing the local concentration of active glucocorticoids within cells. [, , ] Conversely, 11β-HSD2 acts as a dehydrogenase, converting corticosterone to 11-DHC, thus preventing glucocorticoids from binding to mineralocorticoid receptors. [, ]

A: Chronic administration of 11-DHC to male C57BL/6J mice resulted in elevated circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal (HPA) axis, increased body weight gain and adiposity, and insulin resistance. [] Notably, these adverse metabolic effects were absent in mice with liver-specific 11β-HSD1 knockout, highlighting the crucial role of hepatic 11β-HSD1 in mediating the metabolic impact of 11-DHC. []

ANone:

A: While the provided research articles primarily focus on the biological activity and metabolism of 11-DHC, spectroscopic data like UV and Infrared (IR) spectra have been used historically for the identification and characterization of this compound. [] These techniques can provide information about the functional groups present in the molecule.

A: The research articles provided do not specifically address the material compatibility of 11-DHC. Stability studies under various conditions are essential for understanding the compound's shelf life and potential for pharmaceutical development. []

A: Formulation strategies can significantly impact the stability, solubility, and bioavailability of 11-DHC. [] These strategies might involve using specific excipients, developing different dosage forms (e.g., tablets, capsules, injections), or employing techniques like microencapsulation to protect the compound from degradation.

A: 11-Dehydrocorticosterone itself is not a catalyst. Instead, it serves as a substrate for enzymes like 11β-HSDs, which catalyze its interconversion with corticosterone. [, , ]

A: While the research papers provided don't delve into the computational chemistry aspects of 11-DHC, these methods can be valuable for understanding its interactions with receptors and enzymes. Molecular docking studies can predict the binding affinity and mode of 11-DHC to its targets. []

A: Structural modifications to 11-DHC can significantly impact its activity, potency, and selectivity for MR and GR. [] For instance, the presence of the 11-keto group is crucial for its interaction with 11β-HSDs. [, ]

A: Specific structural features dictate the interactions of 11-DHC with its biological targets. Modifications to these features can alter its binding affinity, metabolic stability, and overall efficacy. [] Understanding these SAR relationships is essential for designing analogs with improved pharmacological properties.

A: Detailed information about the stability of 11-DHC under various storage conditions and formulation strategies employed to improve its stability, solubility, or bioavailability is not available in the provided research papers. []

A: The research articles provided offer limited information on the ADME (absorption, distribution, metabolism, excretion) properties and in vivo activity and efficacy of 11-DHC. []

A: In vitro studies have shown that 11-DHC can modulate the activity of enzymes like 11β-HSDs in cell cultures. [, , ] In vivo studies using animal models, such as the chronic administration of 11-DHC to male C57BL/6J mice, have demonstrated its effects on metabolic parameters, including body weight, adiposity, and insulin resistance. [] Clinical trials in humans would be needed to assess its efficacy and safety in a clinical setting. []

A: Yes, rodent models, particularly mice, have been used to investigate the metabolic effects of 11-DHC. [] For instance, studies have employed chronic administration of 11-DHC to mice to understand its role in inducing metabolic syndrome. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.